Home > Products > Screening Compounds P44376 > 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside - 64644-65-1

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

Catalog Number: EVT-3466592
CAS Number: 64644-65-1
Molecular Formula: C12H20Cl2O9
Molecular Weight: 379.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside, commonly known as sucralose, is an artificial sweetener derived from sucrose. It is classified as a chlorinated derivative of sugar, specifically a disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose. Sucralose is approximately 600 times sweeter than sucrose and is widely used in food and beverage products as a low-calorie sweetener due to its stability under heat and its non-metabolizable nature in the human body .

Source

Sucralose was discovered in 1976 by researchers at Tate & Lyle and has been commercially available since the late 1990s. It is produced through a multi-step process that involves the selective chlorination of sucrose. The compound is recognized for its safety and efficacy by various regulatory bodies, including the U.S. Food and Drug Administration and the European Food Safety Authority .

Classification

Sucralose falls under the category of artificial sweeteners and is classified as a non-nutritive sweetener due to its negligible caloric contribution. It is also categorized as a food additive with the E number E955 in the European Union .

Synthesis Analysis

The synthesis of 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on sucrose are selectively protected to prevent unwanted reactions during chlorination.
  2. Chlorination: Chlorination is performed using various chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride) to replace three specific hydroxyl groups with chlorine atoms.
  3. Deprotection: After chlorination, the protecting groups are removed to yield sucralose.

This multi-step process ensures that only the desired positions on the sucrose molecule are modified, resulting in a stable and sweet compound .

Molecular Structure Analysis

The molecular structure of sucralose can be represented as follows:

  • Chemical Formula: C12H19Cl3O8
  • Molecular Weight: Approximately 397.64 g/mol
  • Structural Features:
    • Contains two sugar moieties: fructofuranosyl and galactopyranosyl.
    • Three chlorine atoms are substituted at specific positions (C1 and C6 of fructose, C4 of glucose).

The presence of chlorine atoms significantly enhances the sweetness of the compound while rendering it non-metabolizable by the human body, which contributes to its low-calorie profile .

Chemical Reactions Analysis

Sucralose undergoes several chemical reactions that are relevant to its stability and functionality:

  1. Thermal Decomposition: At elevated temperatures (above 120 °C), sucralose can decompose, potentially forming harmful chlorinated compounds such as dioxins.
  2. Hydrolysis: In aqueous environments, sucralose shows some resistance to hydrolysis but can degrade under extreme conditions.
  3. Reactivity with Free Radicals: Sucralose may react with free radicals, although it generally exhibits stability under standard conditions.

These reactions are critical for understanding both the safety profile and the potential applications of sucralose in food products .

Mechanism of Action

Sucralose's mechanism of action primarily involves its interaction with taste receptors on the tongue:

  • Taste Receptor Binding: Sucralose binds to sweet taste receptors (T1R2/T1R3), mimicking the sweetness of sugar without providing calories.
  • Absorption and Metabolism: The compound is not significantly absorbed in the gastrointestinal tract; therefore, it does not contribute to caloric intake or blood glucose levels.

This mechanism allows sucralose to be utilized effectively as a sugar substitute in various dietary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 125 °C

Chemical Properties

These properties make sucralose suitable for use in a variety of food products, including baked goods and beverages .

Applications

Sucralose has numerous applications in scientific and commercial contexts:

  • Food Industry: Widely used as a low-calorie sweetener in beverages, desserts, dairy products, and baked goods.
  • Pharmaceuticals: Employed as a sweetening agent in medications for taste masking.
  • Cosmetics and Personal Care Products: Utilized for its sweetness in certain formulations.

Its versatility and safety profile have made it a popular choice among manufacturers looking to reduce caloric content without sacrificing taste .

Properties

CAS Number

64644-65-1

Product Name

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H20Cl2O9

Molecular Weight

379.18 g/mol

InChI

InChI=1S/C12H20Cl2O9/c13-3-12(10(20)7(17)5(2-16)22-12)23-11-9(19)8(18)6(14)4(1-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

ZHNOFXKPCMIXDU-QBMZZYIRSA-N

SMILES

C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)Cl)O)O)O)O)O

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